molecular formula C23H24N2O3S2 B6563234 2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide CAS No. 946333-61-5

2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide

Cat. No. B6563234
CAS RN: 946333-61-5
M. Wt: 440.6 g/mol
InChI Key: SQAWWPQLACDGFU-UHFFFAOYSA-N
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Description

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s considered to be a structural alert with the formula C4H4S . Trimethylbenzene is a derivative of benzene with three methyl groups attached to its carbon atoms .


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/mL, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide” are not available in the sources I found.

Scientific Research Applications

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . Future research may focus on synthesizing and investigating new structural prototypes with more effective pharmacological activity .

Mechanism of Action

Mode of Action

The presence of a thiophene moiety suggests that it might interact with biological targets through pi-pi stacking or hydrogen bonding .

Biochemical Pathways

Without specific target identification, it’s challenging to determine the exact biochemical pathways affected by this compound. Thiophene derivatives have been shown to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . Therefore, it’s plausible that this compound might affect multiple biochemical pathways related to these biological processes.

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Based on the pharmacological activities of other thiophene derivatives, it might induce cell death in cancer cells, reduce inflammation, or inhibit microbial growth .

properties

IUPAC Name

2,4,5-trimethyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O3S2/c1-15-12-17(3)22(13-16(15)2)30(27,28)24-19-8-9-20-18(14-19)6-4-10-25(20)23(26)21-7-5-11-29-21/h5,7-9,11-14,24H,4,6,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAWWPQLACDGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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